molecular formula C29H28N4O4S B2579333 N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892379-92-9

N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2579333
CAS No.: 892379-92-9
M. Wt: 528.63
InChI Key: UDZKZDXIYTUMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging Compounds similar in structure to the query compound, particularly those containing pyrazolo[1,5-a]pyrimidineacetamides, have been explored for their potential as selective ligands of the translocator protein (18 kDa) (TSPO). This protein is significant for in vivo imaging of neuroinflammation using positron emission tomography (PET). For instance, the synthesis and application of DPA-714, a compound designed for labeling with fluorine-18, demonstrates the utility of these molecules in developing radioligands for PET imaging. Such radioligands enable the non-invasive study of neuroinflammatory processes in various diseases, highlighting the importance of these compounds in medical research and diagnostics (Dollé et al., 2008).

Chemical Synthesis and Heterocyclic Chemistry The structural complexity and functional diversity of compounds containing acetamide groups, as well as their derivatives, are leveraged in the synthesis of heterocyclic systems. These systems have a wide range of applications, from developing new materials to potential therapeutic agents. For example, the synthesis of heterocyclic systems involving pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl groups can lead to novel compounds with unique physical, chemical, or biological properties. Such synthetic endeavors contribute to the expansion of chemical space in drug discovery and material science (Selič et al., 1997).

Antimicrobial and Anticancer Research Compounds with structural motifs similar to the query molecule have been investigated for their antimicrobial and anticancer activities. The ability to modulate biological pathways or interact with specific molecular targets makes these compounds valuable in developing new therapeutic agents. Research in this area focuses on understanding the mechanism of action, optimizing the efficacy, and minimizing the toxicity of potential drug candidates. This underscores the importance of chemical diversity in discovering novel compounds that could lead to effective treatments for various diseases (Al-Sanea et al., 2020).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-16-8-7-9-17(2)25(16)31-24(35)15-38-29-22-12-21-19(14-34)13-30-18(3)26(21)37-28(22)32-27(33-29)20-10-5-6-11-23(20)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKZDXIYTUMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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